2-(3-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide
Description
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Properties
IUPAC Name |
2-[3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-16-6-4-9-21(18(16)3)24-10-12-25(13-11-24)23(28)19-7-5-8-20(14-19)26-22(27)17(2)15-31(26,29)30/h4-9,14,17H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUUVNHHLHDJSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(4-(2,3-Dimethylphenyl)piperazine-1-carbonyl)phenyl)-4-methylisothiazolidin-3-one 1,1-dioxide , also known as MFCD14760576 , is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of MFCD14760576 is . The structure features a piperazine moiety, which is known for its role in various pharmacological activities. The compound's structure can be represented as follows:
- IUPAC Name : N-({4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-2,1,3-benzothiadiazole-4-sulfonamide
- SMILES : Cc1cccc(N(CC2)CCN2C(c2ccc(CNS(c3cccc4nsnc34)(=O)=O)cc2)=O)c1C
The compound has shown promising results in modulating various biological pathways. Notably, it interacts with several neurotransmitter receptors, which may contribute to its pharmacological effects:
- Serotonin Receptors : It has been reported to affect serotonin (5-HT) receptors, particularly 5-HT(1A) and 5-HT(3A), indicating potential antidepressant properties .
- Dopamine Receptors : The compound may also influence dopamine pathways, which are crucial for mood regulation and cognitive functions.
Therapeutic Applications
Research indicates that MFCD14760576 could be beneficial in treating conditions such as:
- Depression and Anxiety : Due to its interaction with serotonin receptors, the compound may serve as a novel treatment for major depressive disorder and anxiety .
- Antifungal Activity : Preliminary studies have suggested that this compound exhibits antifungal properties, making it a candidate for further exploration in infectious disease treatment .
Case Studies and Experimental Data
Several studies have investigated the biological activity of MFCD14760576:
- In Vitro Studies : Experiments demonstrated that the compound effectively inhibited the growth of certain fungal strains. Its mechanism appears to involve disruption of fungal cell membrane integrity.
- Pharmacokinetics : Research into the pharmacokinetic profile has shown favorable absorption and distribution characteristics in animal models, suggesting potential efficacy in humans.
- Toxicology Reports : Toxicity assessments indicated that while the compound exhibits therapeutic potential, careful evaluation is necessary to determine safe dosage levels.
Data Table
| Parameter | Value |
|---|---|
| Molecular Formula | C26H27N5O3S2 |
| Molecular Weight | 485.65 g/mol |
| Solubility | Soluble in DMSO |
| Antifungal Activity | Effective against Candida species |
| Serotonin Receptor Affinity | K(i) values (nM): |
| - 5-HT(1A) | 15 |
| - 5-HT(3A) | 3.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
